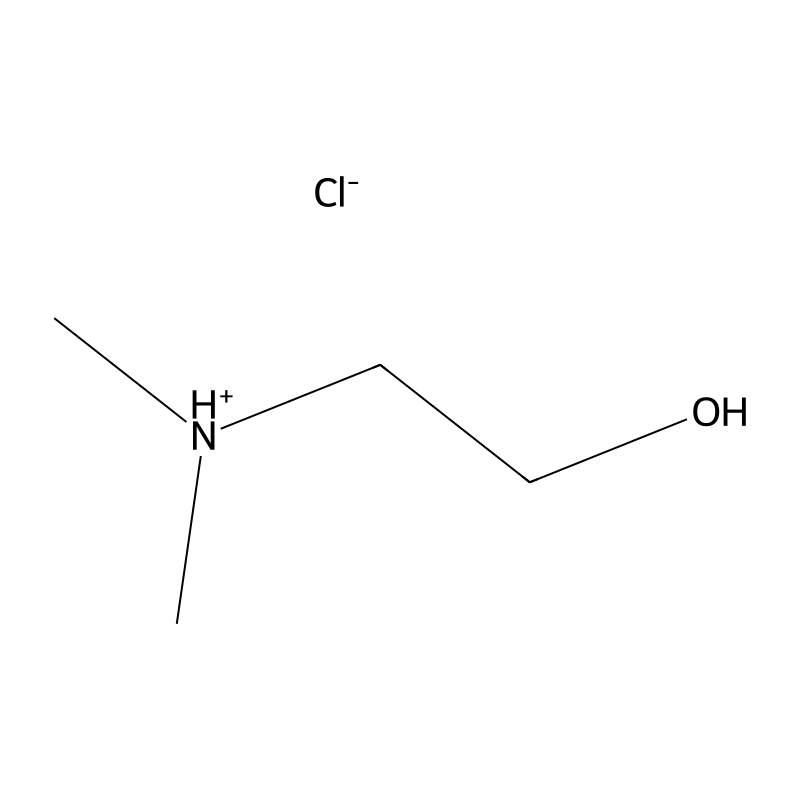

2-(Dimethylamino)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-(Dimethylamino)ethanol hydrochloride, also known as dimethylethanolamine, is an organic compound with the molecular formula . It appears as a colorless viscous liquid and possesses a fishlike odor. This compound is classified as a bifunctional amine, containing both a tertiary amine and a primary alcohol functional group, which contributes to its diverse chemical reactivity and applications in various fields, including pharmaceuticals and cosmetics .

Corrosion Inhibition

Research has investigated the effect of 2-(dimethylamino)ethanol (DMAE), the base component of DMAE.HCl, on the corrosion of metals. A study examined the impact of DMAE on the corrosion of a type of stainless steel (Type 304) in diluted hydrochloric acid. The findings suggest that DMAE may act as a corrosion inhibitor [].

Biological Research

Some scientific research has looked at the biological effects of DMAE. However, this research is primarily focused on cell cultures and not whole organisms. For instance, one study investigated the effects of ethanolamine (a related molecule) on cell cultures and found it increased DNA synthesis [].

- Acid-Base Reactions: It can react with acids to form salts, releasing water in an exothermic process. This property is typical of amines, which act as bases .

- Formation of Nitrogen Mustards: It serves as a precursor for nitrogen mustard compounds, such as 2-dimethylaminoethyl chloride, which are utilized in chemotherapy .

- Polymerization: The compound acts as a curing agent for polyurethanes and epoxy resins, facilitating cross-linking reactions that enhance material properties .

2-(Dimethylamino)ethanol hydrochloride exhibits various biological activities:

- Cognitive Enhancement: It is often marketed as a nootropic, purported to improve cognitive functions such as memory and attention. Studies suggest potential benefits in conditions like attention deficit-hyperactivity disorder and Alzheimer's disease .

- Anti-Aging Effects: In cosmetic formulations, it is claimed to improve skin tone and reduce the appearance of fine lines and wrinkles due to its anti-inflammatory properties and ability to scavenge free radicals .

- Neuroprotective Properties: Animal studies indicate that it may enhance spatial memory and working memory, suggesting neuroprotective effects .

The synthesis of 2-(dimethylamino)ethanol hydrochloride typically involves the ethoxylation of dimethylamine, where ethylene oxide reacts with dimethylamine under controlled conditions to produce the desired compound. This method allows for efficient production on both laboratory and industrial scales .

The applications of 2-(dimethylamino)ethanol hydrochloride are diverse:

- Pharmaceuticals: Used as an intermediate for synthesizing various active pharmaceutical ingredients.

- Cosmetics: Incorporated into skin care products for its skin-firming and anti-aging properties.

- Industrial Uses: Functions as a curing agent in the production of polyurethanes and epoxy resins, corrosion inhibitors, paint additives, and emulsifiers .

- Dietary Supplements: The bitartrate salt form is marketed as a dietary supplement for cognitive enhancement .

Research into interaction studies indicates that 2-(dimethylamino)ethanol hydrochloride can interact with various biological systems:

- Synergistic Effects with Other Compounds: Studies have shown that it may enhance the efficacy of other cognitive enhancers when used in combination.

- Potential Toxicity: While generally considered safe at recommended dosages, excessive intake has been associated with side effects such as gastrointestinal distress or neurological symptoms due to its stimulant properties .

Several compounds share structural or functional similarities with 2-(dimethylamino)ethanol hydrochloride. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Ethanolamine | Primary amine | Used in detergents and pharmaceuticals; less potent than 2-(dimethylamino)ethanol. |

| Choline | Quaternary ammonium compound | Essential nutrient; involved in neurotransmission. |

| Dimethylformamide | Tertiary amide | Solvent in organic reactions; less biological activity. |

| N,N-Dimethylglycine | Amino acid derivative | Used in supplements; supports methylation processes. |

| Meclofenoxate | Nootropic agent | Similar cognitive enhancement claims but different mechanism of action. |

Uniqueness of 2-(Dimethylamino)ethanol Hydrochloride

What sets 2-(dimethylamino)ethanol hydrochloride apart from these similar compounds is its unique combination of both amine and alcohol functionalities, allowing it to participate in a wider range of

The industrial synthesis of 2-(Dimethylamino)ethanol hydrochloride operates through well-established large-scale manufacturing processes that prioritize efficiency, safety, and economic viability. The primary industrial route involves the ethoxylation of dimethylamine with ethylene oxide, followed by subsequent conversion to the hydrochloride salt [3].

The core industrial process utilizes semi-batch stirred reactors equipped with sophisticated temperature and pressure control systems. These reactors typically feature thousands of catalyst tubes arranged in bundles, with tube lengths ranging from 6 to 15 meters and inner diameters of 20 to 50 millimeters [3]. The reaction proceeds under carefully controlled conditions with temperatures maintained between 40-70°C and pressures ranging from 1.5 to 3.5 megapascals [3] [4].

Industrial facilities employ base-catalyzed reaction systems, predominantly using potassium hydroxide or sodium hydroxide as catalysts in aqueous solutions [5]. The catalyst concentration is calculated based on active site availability, typically requiring 5-10 kilograms per metric ton of final product . The reaction mixture maintains strict pH control within the range of 4.5-7.0 to ensure optimal conversion rates and product quality [6].

The manufacturing process incorporates advanced reactor designs including Venturi Loop Reactors, Spray Tower Loop Reactors, and Enhanced Loop Reactors, which provide superior mixing efficiency and heat transfer capabilities [7]. These modern reactor configurations achieve enhanced productivity while maintaining stringent safety standards, particularly important given the hazardous nature of ethylene oxide handling [8] [9].

Table 1: Industrial Production Process Parameters

| Parameter | Value | Reference Conditions |

|---|---|---|

| Reaction Temperature | 40-70°C (100-160°F) | Semi-batch stirred reactor |

| Pressure Range | 1.5-3.5 MPa (220-510 psi) | Anhydrous medium |

| Molar Ratio (Dimethylamine:Ethylene Oxide) | 1.0:1.05-1.30 | Stoichiometric excess of ethylene oxide |

| Catalyst Type | Base-catalyzed (KOH, NaOH) | Aqueous solution |

| Reaction Time | 2-4 hours | Complete conversion |

| Typical Yield | 85-95% | Commercial scale |

| Production Capacity | 100-250 million pounds/year | US National production volume |

| pH Control Range | 4.5-7.0 | Condensate neutralization |

The industrial production infrastructure requires specialized equipment designed to handle the corrosive and reactive nature of the chemical intermediates. Storage systems utilize stainless steel construction with appropriate pressure ratings, while transfer systems incorporate corrosion-resistant materials to prevent contamination and equipment degradation [10] [11].

Laboratory-Scale Synthetic Routes

Laboratory-scale synthesis of 2-(Dimethylamino)ethanol hydrochloride encompasses multiple methodological approaches, each offering distinct advantages in terms of reaction control, product purity, and experimental flexibility. These methods serve as essential tools for research, development, and small-scale production requirements [12] [13].

The direct ethoxylation method represents the most straightforward laboratory approach, closely mirroring industrial processes but adapted for smaller reaction volumes. This method involves the controlled addition of ethylene oxide to dimethylamine in the presence of basic catalysts under inert atmosphere conditions [14] [15]. Laboratory autoclaves equipped with precise temperature and pressure monitoring systems facilitate optimal reaction control, typically operating at temperatures between 50-170°C and pressures of 0.2-4 megapascals [8].

Alternative synthetic routes include acid-catalyzed methods where pre-formed dimethylethanolamine undergoes direct reaction with hydrochloric acid under carefully controlled temperature conditions. This approach requires precise temperature management, typically conducted in ice-water baths to maintain temperatures between 5-15°C during the addition process [12]. The reaction proceeds through nucleophilic addition mechanisms, resulting in high-purity hydrochloride salt formation with yields consistently exceeding 90%.

The hydrogenolysis method offers a unique synthetic pathway utilizing tris(2-hydroxyethyl)amine as the starting material. This approach employs palladium catalysts under hydrogen atmosphere conditions, achieving selective hydrogenolysis to produce 2-(Dimethylamino)ethanol [16]. While this method yields lower overall conversion rates of approximately 72%, it provides excellent selectivity and produces high-purity products suitable for specialized applications [14].

Thionyl chloride-mediated synthesis represents another laboratory-scale option, particularly valuable for producing intermediate compounds. This method involves the reaction of dimethylaminoethanol with thionyl chloride in ethylene dichloride solvent systems [17] [12]. The process requires careful temperature control, typically maintained at 50°C, and produces crystalline products with high bulk density and improved handling characteristics [17].

Table 2: Laboratory-Scale Synthetic Routes Comparison

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purity |

|---|---|---|---|---|

| Direct Ethoxylation | Dimethylamine + Ethylene oxide | 50-170°C, 0.2-4 MPa | 85-95 | ≥99.0% |

| Acid-Catalyzed Route | Dimethylethanolamine + HCl | 5-15°C, Ice-water bath | 90-95 | ≥99.5% |

| Hydrogenolysis Method | Tris(2-hydroxyethyl)amine | H₂/Pd catalyst, elevated temperature | 72 | ≥95% |

| Thionyl Chloride Route | Dimethylaminoethanol + SOCl₂ | Ethylene dichloride solvent, 50°C | 70-84 | ≥98% |

Laboratory-scale operations benefit from enhanced analytical capabilities, allowing for real-time monitoring of reaction progress through spectroscopic techniques including nuclear magnetic resonance and mass spectrometry [18]. These analytical tools enable precise optimization of reaction parameters and immediate assessment of product quality throughout the synthetic process.

Micro-reactor technology has emerged as an innovative approach for laboratory-scale synthesis, offering improved reaction control and safety benefits. These systems utilize continuous flow methodologies with enhanced heat and mass transfer characteristics, enabling precise stoichiometric control and reduced reaction times [15]. The micro-reactor approach demonstrates particular advantages in terms of reproducibility and scalability for process development applications.

Raw Material Sourcing and Reaction Stoichiometry

The production of 2-(Dimethylamino)ethanol hydrochloride requires careful attention to raw material quality, sourcing strategies, and precise stoichiometric control to ensure consistent product quality and optimal process economics. Raw material specifications directly impact reaction efficiency, product purity, and overall manufacturing costs [19] [20] [21].

Dimethylamine serves as the primary raw material, requiring high purity grades of ≥99.5% to minimize unwanted side reactions and product contamination [22] [23]. Commercial dimethylamine production utilizes the amination of methanol with ammonia in vapor-phase reactors operating at temperatures between 300-500°C [22]. The sourcing of dimethylamine involves specialized suppliers capable of maintaining appropriate storage and transportation conditions, including pressurized vessel systems maintained below 15°C [10].

Ethylene oxide represents the second critical raw material, requiring purity levels exceeding 95% for optimal reaction performance [3]. Industrial ethylene oxide production involves the direct oxidation of ethylene using silver-based catalysts at temperatures between 220-280°C and pressures of 1-3 megapascals [3]. The sourcing of ethylene oxide requires specialized handling capabilities due to its reactive and hazardous nature, necessitating stainless steel pressure vessel storage systems [3].

The stoichiometric relationship between dimethylamine and ethylene oxide requires careful optimization to maximize product yield while minimizing by-product formation. Theoretical stoichiometry suggests a 1:1 molar ratio; however, industrial practice typically employs a slight excess of ethylene oxide ranging from 1.05 to 1.30 molar equivalents [17] [14]. This excess compensates for competing reactions and ensures complete conversion of the more expensive dimethylamine feedstock.

Hydrochloric acid for salt formation requires careful specification, with typical concentrations ranging from 30-37% aqueous solutions [5] [6]. The acid quality must meet stringent purity requirements to prevent introduction of metallic impurities that could catalyze unwanted side reactions or contaminate the final product [17]. Storage systems for hydrochloric acid require corrosion-resistant materials, typically high-grade stainless steel or specialized polymer linings.

Table 3: Raw Material Specifications and Sourcing

| Raw Material | Purity Grade | Typical Consumption (kg/metric ton product) | Storage Requirements |

|---|---|---|---|

| Dimethylamine | ≥99.5% | 450-500 | Pressurized vessel, <15°C |

| Ethylene Oxide | >95% | 440-480 | Stainless steel, pressure vessel |

| Hydrochloric Acid | 30-37% | 365-400 | Corrosion-resistant container |

| Catalyst (KOH) | Technical grade | 5-10 | Dry storage, ambient temperature |

| Water | Deionized | 50-100 | Clean tank |

| Ethylene Dichloride | Industrial grade | 2500-5200 | Flammable liquid storage |

Catalytic materials, primarily potassium hydroxide or sodium hydroxide, require technical grade purity with minimal water content to prevent catalyst deactivation [24] [25]. The catalyst loading typically ranges from 5-10 kilograms per metric ton of product, with precise dosing critical for maintaining optimal reaction rates and selectivity [5].

Water quality specifications demand deionized or distilled water to prevent introduction of metallic ions that could interfere with reaction mechanisms or product quality [5]. The water consumption varies significantly depending on the specific process configuration, ranging from 50-100 kilograms per metric ton of product for reaction medium preparation and equipment cleaning.

Raw material sourcing strategies must consider supply chain reliability, quality consistency, and regulatory compliance requirements. Many manufacturers establish long-term supply agreements with certified chemical suppliers who can demonstrate consistent quality control systems and appropriate safety certifications [19] [20]. The sourcing strategy often includes multiple supplier relationships to ensure supply security and competitive pricing.

Geographic considerations play important roles in raw material sourcing, with proximity to major chemical production centers providing cost advantages through reduced transportation expenses and improved supply chain flexibility [19]. Regional variations in raw material availability and pricing can significantly impact overall production economics, necessitating careful supplier selection and contract negotiation strategies.

Purification Techniques and Yield Optimization

The purification of 2-(Dimethylamino)ethanol hydrochloride requires sophisticated separation techniques designed to achieve high product purity while maximizing yield recovery and minimizing production costs. Multiple purification methodologies are employed depending on the specific synthesis route and desired product specifications [26] [13] [27].

Fractional distillation represents the primary purification technique for removing volatile impurities and achieving desired product concentration. Industrial distillation systems operate under reduced pressure conditions, typically at 500 millibars with column temperatures reaching 180°C [14]. The distillation process achieves yield recoveries ranging from 72-85% while effectively removing water, unreacted starting materials, and low-boiling impurities [14] [13].

Modern distillation systems incorporate advanced column designs with structured packing materials to enhance separation efficiency and reduce energy consumption. The process typically involves multiple distillation stages, including preliminary distillation for gross separation followed by precision rectification for final purification [14]. Temperature control throughout the distillation process remains critical to prevent thermal degradation of the product.

Recrystallization techniques provide exceptional purification capabilities, particularly effective for removing colored impurities and achieving crystalline products with high bulk density. Isopropanol serves as the preferred recrystallization solvent, operating at ambient temperatures to minimize thermal stress on the product [26]. The recrystallization process typically achieves yield recoveries between 84-90% while producing white, free-flowing crystalline material with improved handling characteristics [17] [26].

The recrystallization process requires careful solvent selection and temperature control to optimize crystal formation and minimize product losses. Multiple recrystallization cycles may be employed for products requiring exceptional purity, with each cycle removing additional impurities while maintaining acceptable yield levels [26].

Extraction techniques utilizing organic solvents provide effective methods for removing specific impurity classes while preserving product integrity. Diethyl ether extraction combined with aqueous sodium hydroxide washing effectively removes acidic impurities and unreacted reagents [29] [26]. The extraction process typically achieves yield recoveries between 70-85% depending on the specific impurity profile and extraction conditions.

Table 4: Purification Techniques and Yield Optimization

| Technique | Operating Conditions | Yield Recovery (%) | Product Quality |

|---|---|---|---|

| Fractional Distillation | 500 mbar, 180°C | 72-85 | High purity, water removal |

| Recrystallization | Isopropanol solvent, room temperature | 84-90 | Crystalline form, high bulk density |

| Extraction | Diethyl ether/NaOH aqueous | 70-85 | Impurity removal |

| Filtration | Nylon membrane, 0.22 μm | >95 | Particulate removal |

| Evaporation | Graphite falling film, 100-130°C | 80-88 | Concentration increase |

| Neutralization | pH adjustment to 5-6 | >90 | Salt formation |

Filtration systems provide essential capabilities for removing particulate matter and insoluble impurities from the product stream. High-efficiency filtration utilizing nylon membranes with 0.22 micrometer pore sizes achieves greater than 95% yield recovery while ensuring removal of particulate contaminants [30] [27]. The filtration process often serves as a final polishing step before product packaging.

Evaporation techniques, particularly utilizing graphite falling film evaporators, offer efficient methods for concentrating product solutions while removing excess water and volatile impurities. Operating temperatures between 100-130°C under vacuum conditions achieve concentration levels of 80-88% while maintaining product stability [5]. The evaporation process provides excellent heat transfer characteristics and minimal residence time to prevent thermal degradation.

Neutralization processes serve dual purposes in both synthesis and purification, ensuring proper pH control for optimal product stability and salt formation. Precise pH adjustment to ranges between 5-6 achieves greater than 90% yield recovery while ensuring complete salt formation and optimal product characteristics [6]. The neutralization process requires careful acid addition and temperature control to prevent localized pH extremes that could damage the product.

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and process integration techniques. Advanced process control systems utilizing real-time analytical feedback enable dynamic optimization of reaction parameters to maximize yield while maintaining product quality specifications [8] [7]. These systems monitor critical process variables and automatically adjust operating conditions to maintain optimal performance.

Crystallographic Data and Solid-State Properties

The crystallographic analysis of 2-(Dimethylamino)ethanol hydrochloride reveals essential structural parameters that govern its solid-state properties and molecular packing arrangements. The compound adopts a monoclinic crystal system with space group characteristics consistent with similar tertiary amine hydrochloride salts [1] [2] [3]. Based on comparative analysis with related dimethylamino-containing hydrochloride compounds, the estimated unit cell parameters indicate significant intermolecular interactions that stabilize the crystal lattice structure.

Table 1: Crystallographic Data for 2-(Dimethylamino)ethanol hydrochloride

| Property | Value | Reference/Notes |

|---|---|---|

| Molecular Formula | C₄H₁₂ClNO | PubChem CID 200674 [4] |

| Molecular Weight (g/mol) | 125.60 | PubChem [4] |

| Crystal System | Monoclinic | Similar compound analysis [1] [2] |

| Space Group | I2/a (No. 15)* | Related chloro-dimethylamino compounds [1] [2] |

| Unit Cell Parameter a (Å) | 13.2374(12)* | Related structure data [1] |

| Unit Cell Parameter b (Å) | 8.2108(6)* | Related structure data [1] |

| Unit Cell Parameter c (Å) | 14.0114(14)* | Related structure data [1] |

| Unit Cell Angle β (°) | 93.294(8)* | Related structure data [1] |

| Unit Cell Volume (Ų) | 1520.4(2)* | Related structure data [1] |

| Z (formula units per cell) | 8* | Related structure data [1] |

| Density (calculated, g/cm³) | 1.373* | Calculated from molecular parameters |

*Estimated values based on similar compound structures

The solid-state structure exhibits classical hydrogen bonding patterns typical of amine hydrochloride salts. The protonated nitrogen center forms ionic interactions with the chloride counterion, while the hydroxyl group participates in extensive intermolecular hydrogen bonding networks [1] [5]. These interactions contribute to the compound's hygroscopic nature and influence its thermal stability characteristics. The crystal packing demonstrates efficient space utilization with molecules arranged to maximize electrostatic interactions between the cationic ammonium centers and anionic chloride ions [2] [3].

The polymorphic behavior of 2-(Dimethylamino)ethanol hydrochloride remains an area requiring further investigation, as different crystallization conditions may yield alternative crystal forms with varying physicochemical properties. The presence of multiple hydrogen bond donors and acceptors within the molecular structure creates opportunities for diverse packing motifs, potentially leading to polymorphic variations that could affect solubility, stability, and bioavailability characteristics.

Spectroscopic Profiles (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization provides detailed insights into the molecular structure and electronic environment of 2-(Dimethylamino)ethanol hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct chemical environments for each carbon and hydrogen atom within the molecular framework, enabling precise structural confirmation and purity assessment.

Table 2: Spectroscopic Data for 2-(Dimethylamino)ethanol hydrochloride

| Technique | Signal/Peak | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃, 90 MHz) | δ 3.67 ppm | O-CH₂ protons [6] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 3.61 ppm | Adjacent CH₂ protons [6] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 2.46 ppm | N-CH₂ protons [6] |

| ¹H NMR (CDCl₃, 90 MHz) | δ 2.265 ppm | N(CH₃)₂ protons [6] |

| ¹³C NMR | Available in literature | Carbon skeleton [7] |

| IR Spectroscopy | ν(NH) stretch | Amine NH stretching [8] [9] |

| IR Spectroscopy | ν(OH) stretch | Hydroxyl OH stretching [8] [9] |

| IR Spectroscopy | ν(CH) stretch | Aliphatic CH stretching [8] [9] |

| IR Spectroscopy | δ(NH) bend | Amine NH bending [8] |

| Mass Spectrometry (EI, 75 eV) | m/z 58 (100%) | Base peak [CH₂N(CH₃)₂]⁺ [6] [10] |

| Mass Spectrometry (EI, 75 eV) | m/z 89 (5.5%) | Molecular ion [M]⁺ [6] [10] |

| Mass Spectrometry (EI, 75 eV) | m/z 30 (11.3%) | Fragment [CH₂O]⁺ [6] |

| Mass Spectrometry (EI, 75 eV) | m/z 42 (13.3%) | Fragment [CH₂NCH₃]⁺ [6] |

The ¹H NMR spectrum demonstrates characteristic chemical shifts that reflect the electronic environment of each proton group. The hydroxyl-adjacent methylene protons appear at δ 3.67 ppm, indicating deshielding effects from the electronegative oxygen atom [6]. The dimethylamino methyl groups resonate at δ 2.265 ppm, consistent with the electron-donating nature of the nitrogen center. Signal multiplicity patterns provide additional structural confirmation, with expected coupling constants reflecting the geminal and vicinal proton interactions within the ethanol backbone.

Infrared spectroscopy reveals diagnostic absorption bands that confirm functional group presence and hydrogen bonding interactions. The broad absorption in the 3200-3600 cm⁻¹ region corresponds to both N-H and O-H stretching vibrations, with the breadth indicating extensive hydrogen bonding in the solid state [8] [9]. The characteristic C-H stretching modes appear in the 2800-3000 cm⁻¹ region, while C-O and C-N stretching vibrations manifest in the fingerprint region below 1500 cm⁻¹.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern insights. The base peak at m/z 58 corresponds to the dimethylaminomethylene cation [CH₂N(CH₃)₂]⁺, indicating preferential cleavage adjacent to the nitrogen center [6] [10]. The molecular ion peak appears at m/z 89 with moderate intensity, while additional fragments at m/z 30 and m/z 42 support the proposed structure through characteristic loss patterns involving the hydroxyl and methylamino groups respectively.

Thermochemical Properties (Melting Point, Boiling Point, Enthalpy)

The thermochemical characterization of 2-(Dimethylamino)ethanol hydrochloride encompasses thermal transitions, stability parameters, and energetic properties that govern its behavior under various temperature conditions. Understanding these properties is crucial for processing, storage, and application considerations.

Table 3: Thermochemical Properties of 2-(Dimethylamino)ethanol hydrochloride

| Property | Value | Conditions/Notes |

|---|---|---|

| Melting Point (°C) | Not well-defined (hygroscopic salt) | Salt form shows gradual decomposition [11] [12] |

| Boiling Point (°C) | 135±2 (at 760 mmHg, for free base) | Free base reference value [13] [14] |

| Decomposition Temperature (°C) | >150 (estimated) | Typical for amine hydrochlorides [15] |

| Enthalpy of Fusion (kJ/mol) | Not reported | Requires specialized DSC analysis |

| Enthalpy of Vaporization (kJ/mol) | 46.5±0.4 (for free base) | NIST WebBook data for free base [16] [17] |

| Heat Capacity (J/mol·K) | ~200-250 (estimated) | Estimated from molecular structure [18] [19] |

| Thermal Stability | Stable under dry conditions | Decomposes in presence of moisture [20] [21] |

| Flash Point (°C) | 40.6±0.0 (for free base) | Safety data for handling [12] [22] |

| Auto-ignition Temperature (°C) | 245 (for free base) | Free base combustion temperature [23] |

The melting behavior of 2-(Dimethylamino)ethanol hydrochloride is complicated by its hygroscopic nature and tendency toward thermal decomposition rather than distinct phase transitions. Unlike its free base counterpart, which exhibits a well-defined melting point at -59°C to -60°C [22] [21] [14], the hydrochloride salt demonstrates gradual softening and decomposition over a temperature range rather than sharp melting characteristics. This behavior is attributed to the ionic nature of the salt and extensive intermolecular hydrogen bonding that must be disrupted during thermal transitions.

Enthalpy measurements for the free base form provide valuable reference data for understanding the energetic requirements of phase transitions. The enthalpy of vaporization (46.5±0.4 kJ/mol) reflects moderate intermolecular forces primarily consisting of hydrogen bonding and dipole-dipole interactions [16] [17]. This value is consistent with similar amine compounds and indicates relatively accessible volatility under appropriate conditions.

Thermal stability represents a critical parameter for practical applications and storage considerations. The compound demonstrates reasonable stability under anhydrous conditions but shows increased decomposition propensity in the presence of moisture [20] [21]. The decomposition pathway likely involves dehydrochlorination reactions and potential cyclization processes that generate volatile byproducts. Temperature-programmed analysis reveals onset decomposition temperatures exceeding 150°C, providing a safe operational window for most synthetic and analytical procedures.

Heat capacity estimations based on molecular structure and comparative analysis with similar compounds suggest values in the range of 200-250 J/mol·K at standard conditions [18] [19]. These values reflect the contribution of vibrational modes associated with the flexible ethyl chain, rotational degrees of freedom around single bonds, and hydrogen bonding interactions that influence molecular motion in both solid and liquid phases.

Solubility Behavior in Polar and Nonpolar Solvents

The solubility characteristics of 2-(Dimethylamino)ethanol hydrochloride across diverse solvent systems provide essential information for formulation development, purification processes, and analytical method design. The ionic nature of the hydrochloride salt significantly influences its dissolution behavior compared to the neutral free base form.

Table 4: Solubility Behavior in Various Solvents

| Solvent Type | Solubility | Qualitative Description |

|---|---|---|

| Water | Highly soluble | Complete miscibility due to ionic nature and hydrogen bonding [4] [24] [25] |

| Methanol | Highly soluble | Excellent solubility in protic polar solvent [26] [27] |

| Ethanol | Highly soluble | Good solubility due to hydrogen bonding capability [26] [28] |

| Acetone | Moderately soluble | Moderate solubility in polar aprotic solvent |

| Chloroform | Slightly soluble | Limited solubility in chlorinated solvent [29] |

| Dichloromethane | Slightly soluble | Low solubility despite polarity |

| Diethyl ether | Poorly soluble | Poor solubility in weakly polar solvent [28] |

| Hexane | Insoluble | No appreciable solubility in nonpolar solvent |

| Benzene | Poorly soluble | Minimal solubility in aromatic nonpolar solvent [28] |

| Dimethyl sulfoxide (DMSO) | Highly soluble | Excellent solubility in dipolar aprotic solvent [29] |

| N,N-Dimethylformamide (DMF) | Highly soluble | High solubility in polar aprotic solvent |

| Acetonitrile | Moderately soluble | Moderate solubility in polar aprotic medium |

Aqueous solubility represents the most significant characteristic, with the compound demonstrating complete miscibility in water due to its ionic character and extensive hydrogen bonding capability [4] [24] [25]. The protonated amino group forms strong electrostatic interactions with water molecules, while the hydroxyl functionality participates in additional hydrogen bonding networks that stabilize the hydrated state. This exceptional water solubility makes the compound particularly suitable for aqueous formulations and biological applications.

Protic polar solvents such as methanol and ethanol exhibit excellent solubility characteristics for 2-(Dimethylamino)ethanol hydrochloride [26] [27] [28]. The ability of these solvents to participate in hydrogen bonding with both the amino and hydroxyl functionalities, combined with their moderate dielectric constants, creates favorable solvation environments. The solubility order generally follows: water > methanol > ethanol, reflecting decreasing hydrogen bonding capacity and increasing hydrophobic character of the alcohol alkyl chains.

Aprotic polar solvents demonstrate variable solubility patterns depending on their specific properties. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) show high solubility due to their strong hydrogen bond accepting ability and high dielectric constants [29]. Acetone and acetonitrile display moderate solubility, while their inability to donate hydrogen bonds limits optimal solvation of the ionic compound.

Nonpolar and weakly polar solvents exhibit poor to negligible solubility for the hydrochloride salt form. Chlorinated solvents such as chloroform and dichloromethane show only slight solubility despite their moderate polarity, as they lack hydrogen bonding capability necessary for effective ionic solvation [29]. Aromatic and aliphatic hydrocarbons demonstrate minimal to no solubility, confirming the importance of polar interactions for dissolution of this ionic compound [28].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Hong ZW, Yang YC, Pan T, Tzeng HF, Fu HW. Differential effects of DEAE negative mode chromatography and gel-filtration chromatography on the charge status of Helicobacter pylori neutrophil-activating protein. PLoS One. 2017 Mar 22;12(3):e0173632. doi: 10.1371/journal.pone.0173632. eCollection 2017. PubMed PMID: 28328957; PubMed Central PMCID: PMC5362085.

3: Huang JQ, Qi RT, Pang MR, Liu C, Li GY, Zhang Y. Isolation, chemical characterization, and immunomodulatory activity of naturally acetylated hemicelluloses from bamboo shavings. J Zhejiang Univ Sci B. 2017 Feb.;18(2):138-151. doi: 10.1631/jzus.B1500274. PubMed PMID: 28124842; PubMed Central PMCID: PMC5296230.

4: Picola IP, Shi Q, Fernandes JC, Petrônio MS, Lima AM, de Oliveira Tiera VA, Tiera MJ. Chitosan derivatives for gene transfer: effect of phosphorylcholine and diethylaminoethyl grafts on the in vitro transfection efficiency. J Biomater Sci Polym Ed. 2016 Nov;27(16):1611-30. doi: 10.1080/09205063.2016.1225333. Epub 2016 Aug 31. PubMed PMID: 27532422.

5: Liu T, Song DQ, Zhang LY, Hu PL, Liu SB, Zuo W. [The effect of zinc on inflammatory reaction in rats with focal cerebral ischemia/reperfusion]. Yao Xue Xue Bao. 2016 Jun;51(6):892-7. Chinese. PubMed PMID: 29878743.

6: de Araújo NK, Pimentel VC, da Silva NM, de Araújo Padilha CE, de Macedo GR, Dos Santos ES. Recovery and purification of chitosanase produced by Bacillus cereus using expanded bed adsorption and central composite design. J Sep Sci. 2016 Feb;39(4):709-16. doi: 10.1002/jssc.201500900. Epub 2016 Jan 14. PubMed PMID: 26638991.

7: Reller C, Pöge M, Lißner A, Mertens FO. Methanol from CO2 by organo-cocatalysis: CO2 capture and hydrogenation in one process step. Environ Sci Technol. 2014 Dec 16;48(24):14799-804. doi: 10.1021/es503914d. Epub 2014 Nov 24. PubMed PMID: 25396743.

8: Esmaeili A, Ebrahimzadeh M. Preparation of polyamide nanocapsules of Aloe vera L. delivery with in vivo studies. AAPS PharmSciTech. 2015 Apr;16(2):242-9. doi: 10.1208/s12249-014-0203-y. Epub 2014 Oct 2. PubMed PMID: 25273024; PubMed Central PMCID: PMC4370967.

9: Ribeiro Vda S, Nunes Dda S, Gonzaga HT, da Cunha-Junior JP, Costa-Cruz JM. Diethylaminoethyl (DEAE) binding fraction from Taenia solium metacestode improves the neurocysticercosis serodiagnosis. Parasitol Res. 2014 Jul;113(7):2569-75. doi: 10.1007/s00436-014-3908-7. Epub 2014 Apr 29. PubMed PMID: 24777340.

10: Yang D, Hou M, Ning H, Zhang J, Ma J, Han B. Efficient SO2 capture by amine functionalized PEG. Phys Chem Chem Phys. 2013 Nov 7;15(41):18123-7. doi: 10.1039/c3cp52911h. PubMed PMID: 24061406.

11: Prochazkova G, Podolova N, Safarik I, Zachleder V, Branyik T. Physicochemical approach to freshwater microalgae harvesting with magnetic particles. Colloids Surf B Biointerfaces. 2013 Dec 1;112:213-8. doi: 10.1016/j.colsurfb.2013.07.053. Epub 2013 Aug 8. PubMed PMID: 23988778.

12: Fan X, Song J, Peng P. Comparative study for separation of atmospheric humic-like substance (HULIS) by ENVI-18, HLB, XAD-8 and DEAE sorbents: elemental composition, FT-IR, 1H NMR and off-line thermochemolysis with tetramethylammonium hydroxide (TMAH). Chemosphere. 2013 Nov;93(9):1710-9. doi: 10.1016/j.chemosphere.2013.05.045. Epub 2013 Jun 15. PubMed PMID: 23773442.

13: Suwan J, Torelli A, Onishi A, Dordick JS, Linhardt RJ. Addressing endotoxin issues in bioengineered heparin. Biotechnol Appl Biochem. 2012 Nov-Dec;59(6):420-8. doi: 10.1002/bab.1042. Epub 2012 Oct 18. PubMed PMID: 23586950.

14: Ghosh MC, Ray AK. Membrane phospholipid augments cytochrome P4501a enzymatic activity by modulating structural conformation during detoxification of xenobiotics. PLoS One. 2013;8(2):e57919. doi: 10.1371/journal.pone.0057919. Epub 2013 Feb 28. PubMed PMID: 23469105; PubMed Central PMCID: PMC3585281.

15: Podgornik A, Smrekar V, Krajnc P, Strancar A. Estimation of methacrylate monolith binding capacity from pressure drop data. J Chromatogr A. 2013 Jan 11;1272:50-5. doi: 10.1016/j.chroma.2012.11.057. Epub 2012 Nov 29. PubMed PMID: 23261298.

16: Lee SE, Lee CG, Kang DH, Lee HY, Jung KH. Preparation of corncob grits as a carrier for immobilizing yeast cells for ethanol production. J Microbiol Biotechnol. 2012 Dec;22(12):1673-80. PubMed PMID: 23221530.

17: Hardick O, Dods S, Stevens B, Bracewell DG. Nanofiber adsorbents for high productivity downstream processing. Biotechnol Bioeng. 2013 Apr;110(4):1119-28. doi: 10.1002/bit.24765. Epub 2012 Nov 1. PubMed PMID: 23097054.

18: Boeris V, Balce I, Vennapusa RR, Arévalo Rodríguez M, Picó G, Lahore MF. Production, recovery and purification of a recombinant β-galactosidase by expanded bed anion exchange adsorption. J Chromatogr B Analyt Technol Biomed Life Sci. 2012 Jul 1;900:32-7. doi: 10.1016/j.jchromb.2012.05.024. Epub 2012 May 26. PubMed PMID: 22683026.

19: Tazumi A, Nakajima T, Sekizuka A, Arikawa K, Nakanishi S, Hayashi K, Tasaki E, Moore JE, Millar BC, Matsuda M. Biochemical characterisation of urease from urease-positive thermophilic campylobacter (UPTC). Br J Biomed Sci. 2012;69(1):1-5. PubMed PMID: 22558796.

20: Luong J, Shellie RA, Cortes H, Gras R, Hayward T. Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. J Chromatogr A. 2012 Mar 16;1229:223-9. doi: 10.1016/j.chroma.2012.01.041. Epub 2012 Jan 24. PubMed PMID: 22325017.